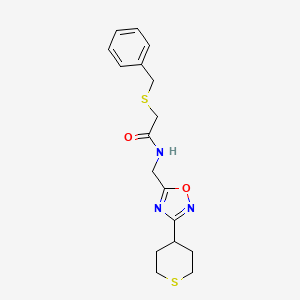

![molecular formula C23H19N3O2 B2516574 (2E)-3-[4-(苯甲氧基)苯基]-2-氰基-N-(6-甲基吡啶-2-基)丙-2-烯酰胺 CAS No. 496021-32-0](/img/structure/B2516574.png)

(2E)-3-[4-(苯甲氧基)苯基]-2-氰基-N-(6-甲基吡啶-2-基)丙-2-烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

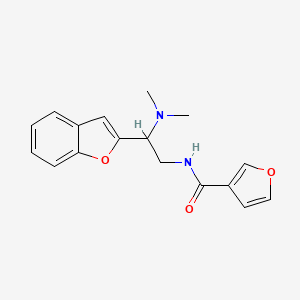

The compound , (2E)-3-[4-(benzyloxy)phenyl]-2-cyano-N-(6-methylpyridin-2-yl)prop-2-enamide, is a benzamide derivative that is likely to possess interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar benzamide derivatives, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of benzamide derivatives, as described in the first paper, involves direct acylation reactions of amino acetonitrile derivatives . This suggests that the synthesis of (2E)-3-[4-(benzyloxy)phenyl]-2-cyano-N-(6-methylpyridin-2-yl)prop-2-enamide could potentially be achieved through a similar pathway, possibly involving the acylation of 2-amino-2-(6-methylpyridin-2-yl)acetonitrile with a suitable benzyloxy-substituted benzoyl chloride.

Molecular Structure Analysis

The second paper provides a detailed analysis of the crystal structure of a related compound using X-ray diffraction . This technique could be applied to determine the crystal structure of the compound , which would provide valuable information about its molecular conformation and intermolecular interactions.

Chemical Reactions Analysis

Benzamide derivatives are known to participate in various chemical reactions. The first paper discusses the colorimetric sensing behavior of a benzamide derivative in the presence of fluoride anions, which is attributed to a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism . This indicates that the compound may also exhibit interesting reactivity, particularly in the presence of specific anions or under certain conditions that promote ICT.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be explored through various spectroscopic techniques, as demonstrated in the second paper . IR, NMR, and UV-Vis spectroscopy, along with computational methods such as DFT calculations, can be used to predict and confirm the vibrational frequencies, chemical shifts, and electronic properties of the compound. Additionally, the study of NBO, NLO, and MEP can provide insights into the compound's reactivity, stability, and potential applications in materials science.

科学研究应用

药物发现中的合成和应用

- 超声辅助合成用于抗结核活性: 一系列新型的 4-(苯甲氧基)-N-(3-氯-2-(取代苯基)-4-氧代氮杂环丁烷-1-基)苯甲酰胺衍生物使用超声作为绿色化学工具合成。这些化合物对结核分枝杆菌表现出有希望的体外抗结核活性,IC50 值小于 1 µg/mL。它们对 HeLa 人癌细胞系也没有细胞毒性,并且符合抗结核药物发现中潜在先导化合物的基本特征 (Nimbalkar 等,2018).

药理学研究

- 抗纤维化药物潜力: 研究了 ALK5 抑制剂 3-((5-(6-甲基吡啶-2-基)-4-(喹喔啉-6-基)-1H-咪唑-2-基)甲基)苯甲酰胺 (IN-1130) 的药代动力学和代谢。IN-1130 显示出作为口服抗纤维化药物的潜力,在肝脏、肾脏和肺部具有显着的分布,并且在各种动物模型中具有显着的生物利用度 (Kim 等,2008).

抗惊厥活性

- 结构-抗惊厥活性研究: 合成了一系列 (E)-N-肉桂酰氨基醇衍生物,并在啮齿动物模型中评估了其抗惊厥活性。构效关系研究表明苯环中的特定取代基影响抗惊厥活性,突出了分子结构在药物疗效中的重要性 (Gunia-Krzyżak 等,2017).

化学合成和表征

- 合成用于生物活性的衍生物: 合成了 3-氨基-6-甲基-4-苯基吡啶-2(1H)-酮的各种衍生物,提供了对化学过程和在创建生物活性化合物中的潜在应用的见解 (Shatsauskas 等,2017).

属性

IUPAC Name |

(E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(4-phenylmethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2/c1-17-6-5-9-22(25-17)26-23(27)20(15-24)14-18-10-12-21(13-11-18)28-16-19-7-3-2-4-8-19/h2-14H,16H2,1H3,(H,25,26,27)/b20-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVSXJLFCMWYOZ-XSFVSMFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2516492.png)

![2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2516498.png)

![N-(3-chloro-4-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2516499.png)

![N-(3-chloro-4-fluorophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2516501.png)

![(3E)-1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one](/img/structure/B2516511.png)

![3-cyclopentyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2516512.png)

![3-[(3-Cyanoanilino)sulfonyl]-2-methylpropanoic acid](/img/structure/B2516514.png)